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An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid:

Physicochemical Properties, Spectroscopic Analysis, and Synthetic Strategies

Section 1: Introduction and Overview
6-Chloro-2-methylquinoline-3-carboxylic acid, identified by CAS Number 92513-40-1, is a

halogenated heterocyclic compound belonging to the quinoline class.[1] Quinolines, composed

of a benzene ring fused to a pyridine ring, are a cornerstone scaffold in medicinal chemistry

and materials science.[2] The specific substitution pattern of this molecule—a chloro group at

position 6, a methyl group at position 2, and a carboxylic acid at position 3—creates a versatile

building block with distinct electronic and steric properties.

The quinoline-3-carboxylic acid moiety is a known pharmacophore, crucial for the biological

activity of many synthetic compounds, including those with antibacterial and anticancer

properties. This guide, intended for researchers, scientists, and drug development

professionals, provides a detailed examination of the physicochemical characteristics,

spectroscopic profile, reactivity, and synthetic pathways of 6-Chloro-2-methylquinoline-3-
carboxylic acid, offering field-proven insights into its scientific application.
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Caption: Chemical Structure of 6-Chloro-2-methylquinoline-3-carboxylic acid.

Section 2: Physicochemical Properties
The physical properties of 6-Chloro-2-methylquinoline-3-carboxylic acid dictate its behavior

in experimental settings, from reaction conditions to formulation. While extensive experimental

data is not publicly available, its properties can be reliably predicted based on its structure and

comparison with related analogues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1621895?utm_src=pdf-body-img
https://www.benchchem.com/product/b1621895?utm_src=pdf-body
https://www.benchchem.com/product/b1621895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 92513-40-1 [1]

Molecular Formula C₁₁H₈ClNO₂ [1]

Molecular Weight 221.64 g/mol [1]

Appearance
Expected to be a solid at room

temperature.
Inferred from structure

Melting Point

Data not available in searched

sources. The related precursor,

6-Chloro-2-methylquinoline,

has a melting point of 94-98

°C. The addition of the

carboxylic acid group and

intermolecular hydrogen

bonding would be expected to

significantly increase the

melting point.

Solubility

Expected to have low solubility

in water, but soluble in basic

aqueous solutions (e.g.,

NaOH, NaHCO₃) via salt

formation. Soluble in polar

organic solvents like DMSO,

DMF, and alcohols.

Inferred from structure

pKa

The carboxylic acid proton is

acidic, with a pKa value

influenced by the quinoline

ring. The change in pKa is a

key factor in enhancing the

selectivity of quinoline-based

drugs for acidic cancer cell

environments.

[3]
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Section 3: Spectroscopic & Analytical
Characterization
Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is an

expert prediction of the key spectral features for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid

proton (-COOH) would appear as a very broad singlet significantly downfield, typically >12

ppm, due to strong deshielding and hydrogen bonding. The methyl protons (-CH₃) at the C2

position would be a sharp singlet around 2.5-2.8 ppm. The four aromatic protons on the

quinoline ring system would appear between ~7.5 and 9.0 ppm. The proton at C4 will likely

be the most downfield singlet in the aromatic region, deshielded by the adjacent carboxylic

acid and ring nitrogen. The protons on the chlorinated benzene ring (H5, H7, H8) will exhibit

splitting patterns (doublets and doublets of doublets) consistent with their coupling

relationships.

¹³C NMR: The carbon spectrum would be characterized by a carboxyl carbon (-COOH)

signal between 165-175 ppm. Aromatic carbons would resonate in the 120-150 ppm range,

with carbons attached to nitrogen or chlorine shifted further downfield. The methyl carbon (-

CH₃) would appear upfield, typically around 20-25 ppm.[4]

Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint for the key functional groups.

O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹ is

characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹ corresponds to the

carbonyl of the carboxylic acid. Its exact position depends on the degree of hydrogen

bonding (dimerization).

C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are indicative

of the aromatic quinoline ring system.
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C-Cl Stretch: A moderate to strong absorption in the 1000-1100 cm⁻¹ region can be

attributed to the C-Cl bond.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The spectrum would show a characteristic molecular ion cluster due to

the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would appear at m/z 221,

and the M+2 peak would appear at m/z 223 with an intensity ratio of approximately 3:1.

Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids include

the loss of the carboxyl group (·COOH, -45 amu) or carbon dioxide (CO₂, -44 amu).

Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of

the substituent groups.

Section 4: Chemical Reactivity & Synthetic Insights
The reactivity of 6-Chloro-2-methylquinoline-3-carboxylic acid is governed by its principal

functional groups and the aromatic system.

Carboxylic Acid Reactivity

Aromatic Ring Reactivity6-Chloro-2-methylquinoline-3-carboxylic acid

Esterification (R-OH, H⁺)
Amidation (R-NH₂, coupling agent)

Reduction (e.g., LiAlH₄)-COOH group

Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)

(Position directed by existing groups)

Quinoline Core
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Caption: Key reactive sites on 6-Chloro-2-methylquinoline-3-carboxylic acid.
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Carboxylic Acid Group: This is the most reactive site for typical organic transformations. It

readily undergoes esterification with alcohols under acidic conditions and amidation with

amines using standard peptide coupling agents (e.g., DCC, EDC).

Quinoline Ring: The ring system can undergo electrophilic aromatic substitution. The

directing effects of the chloro (ortho-, para-directing) and the deactivating quinoline nitrogen

and carboxyl group make predicting the exact site of substitution complex, often requiring

specific catalytic conditions.

Plausible Synthetic Pathway
A common and efficient method for synthesizing substituted quinoline-3-carboxylic acids

involves the Vilsmeier-Haack formylation of an N-arylacetamide followed by oxidation. This

multi-step process offers good control over the substitution pattern.
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Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Oxidation

Step 1: Synthesis of N-(4-chlorophenyl)acetamide.

Dissolve p-chloroaniline in a suitable solvent like glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring, typically at room temperature.

After the addition is complete, heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours to

ensure the reaction goes to completion.

Cool the reaction mixture and pour it into cold water to precipitate the product.

Filter the solid, wash with water until neutral, and dry to obtain N-(4-

chlorophenyl)acetamide.

Step 2: Synthesis of 2,6-Dichloro-3-formylquinoline.

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-

cold N,N-dimethylformamide (DMF) under an inert atmosphere.

Add the N-(4-chlorophenyl)acetamide synthesized in Step 1 to the Vilsmeier reagent.

Heat the reaction mixture, often to 70-90 °C, for several hours until TLC indicates the

consumption of the starting material.[5]

Carefully quench the reaction by pouring it onto crushed ice.

Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

Filter, wash, and purify by recrystallization or column chromatography to yield 2,6-dichloro-

3-formylquinoline.

Step 3: Oxidation to 6-Chloro-2-methylquinoline-3-carboxylic acid.

Dissolve the 2,6-dichloro-3-formylquinoline from Step 2 in a suitable solvent (e.g., acetone

or a mixture of t-butanol and water).

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones

reagent (CrO₃ in sulfuric acid), while maintaining the temperature (e.g., with an ice bath).

Stir the reaction until the aldehyde is fully oxidized.
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Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones

reagent).

Filter the mixture to remove inorganic salts (e.g., MnO₂).

Acidify the filtrate with an acid like HCl to precipitate the final product, 6-Chloro-2-
methylquinoline-3-carboxylic acid.

Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like

ethanol can be performed for further purification.

Section 5: Applications in Research and Drug
Development
The quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of quinoline-

3-carboxylic acid are investigated for a wide range of therapeutic applications.

Antimicrobial Agents: The core structure is related to quinolone antibiotics, which target

bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

Anticancer Agents: Certain quinoline carboxylic acids have shown potent anticancer activity

by inhibiting key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase

(DHODH) or protein kinase CK2.[2]

Anti-tuberculosis Agents: Numerous quinoline derivatives have been identified as promising

leads for the development of new anti-tuberculosis drugs.[6]

Chemical Probes and Ligands: As a functionalized heterocyclic molecule, it serves as a

valuable starting material for synthesizing more complex molecules, chemical probes, and

ligands for exploring biological systems.[7]

Section 6: Safety & Handling
As a laboratory chemical, 6-Chloro-2-methylquinoline-3-carboxylic acid should be handled

with appropriate care.
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GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes

serious eye irritation).[8]

Precautionary Measures: Handle in a well-ventilated area or a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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